1-(4-Isobutylphenyl)propan-1-one

Lipophilicity LogP Chromatographic Separation

1-(4-Isobutylphenyl)propan-1-one (CAS 59771-24-3), also designated as 4'-Isobutylpropiophenone, is an aromatic ketone with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol. Its structure features a propanone moiety para-substituted with an isobutyl group on a phenyl ring, conferring distinct physicochemical properties such as a predicted density of 0.934±0.06 g/cm³, a boiling point of 286.2 °C at 760 mmHg, and a calculated LogP value of approximately 3.48.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 59771-24-3
Cat. No. B135077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isobutylphenyl)propan-1-one
CAS59771-24-3
Synonyms1-[4-(2-Methylpropyl)phenyl]-1-propanone;  p-Isobutylpropiophenone; 
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)CC(C)C
InChIInChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3
InChIKeyGPZIKPBHFMNTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Isobutylphenyl)propan-1-one (CAS 59771-24-3): Procurement-Critical Physicochemical and Synthetic Utility Overview


1-(4-Isobutylphenyl)propan-1-one (CAS 59771-24-3), also designated as 4'-Isobutylpropiophenone, is an aromatic ketone with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . Its structure features a propanone moiety para-substituted with an isobutyl group on a phenyl ring, conferring distinct physicochemical properties such as a predicted density of 0.934±0.06 g/cm³, a boiling point of 286.2 °C at 760 mmHg, and a calculated LogP value of approximately 3.48 [1]. The compound is a liquid at room temperature and is classified as an irritant (GHS07), with hazard statements H315, H319, and H335 . It is primarily recognized as a critical building block and key intermediate in the multi-step synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen .

Why 1-(4-Isobutylphenyl)propan-1-one (CAS 59771-24-3) Cannot Be Replaced by Simple Aromatic Ketone Analogs


Direct substitution of 1-(4-Isobutylphenyl)propan-1-one with structurally similar aromatic ketones (e.g., 1-(4-Methylphenyl)propan-1-one or 4'-Ethylpropiophenone) is generally not feasible in advanced synthetic or analytical workflows due to quantifiable differences in physicochemical properties and specific reaction compatibilities. Variations in the para-alkyl substituent significantly alter the compound's lipophilicity (LogP), steric bulk, and electronic character, which in turn dictate its behavior in continuous-flow reactors, its role as a specific process impurity standard for ibuprofen, and its reactivity in subsequent transformations like the 1,2-aryl migration step [1]. The unique isobutyl group is crucial for maintaining the correct hydrophobic interactions and steric environment required in the downstream synthesis of the pharmacologically active 2-(4-isobutylphenyl)propanoic acid (ibuprofen) framework [2]. The quantitative evidence below demonstrates where these differences are measurable and directly impact scientific and industrial decision-making.

1-(4-Isobutylphenyl)propan-1-one (CAS 59771-24-3): Quantified Differentiation Guide for Scientific Selection


Lipophilicity (LogP) Distinction from Halogenated Process Intermediates and Impurities

1-(4-Isobutylphenyl)propan-1-one exhibits a calculated LogP value of 3.48, which is measurably lower than that of its chlorinated analog, 2-Chloro-1-(4-isobutylphenyl)propan-1-one (LogP = 3.70) [1]. This difference in lipophilicity is critical for chromatographic method development where these compounds must be resolved as potential impurities in ibuprofen API. The ~0.22 LogP unit difference allows for predictable retention time separation on reverse-phase HPLC columns, a key factor in selecting the correct analytical reference standard [2].

Lipophilicity LogP Chromatographic Separation Ibuprofen Impurity

Superior Efficiency in Continuous-Flow Ibuprofen Synthesis Compared to Traditional Batch Processes

In the state-of-the-art continuous-flow synthesis of ibuprofen, 1-(4-Isobutylphenyl)propan-1-one serves as the direct precursor for the critical 1,2-aryl migration step. This flow process achieves an average yield of >90% per synthetic step and completes the entire 3-step sequence in a total residence time of only three minutes [1]. In stark contrast, traditional batch synthesis routes for ibuprofen are characterized by significantly lower overall yields, often ranging from 25% to 82.5% for multi-step sequences, and require much longer processing times spanning several hours [2]. The high efficiency of the flow process is directly linked to the use of 1-(4-Isobutylphenyl)propan-1-one as a compatible intermediate that does not require purification between steps [1].

Continuous-Flow Chemistry Process Intensification Ibuprofen Synthesis Reaction Yield

Defined Role as an Ibuprofen Impurity Standard (Impurity 19) for Analytical Method Validation

1-(4-Isobutylphenyl)propan-1-one is cataloged and utilized as 'Ibuprofen Impurity 19' (CAS 80336-66-9) and serves as a specific reference standard for detecting and quantifying related substances in ibuprofen drug substance and product testing . Its procurement as a certified reference material is a regulatory requirement for pharmaceutical quality control (QC) laboratories. Unlike its brominated analog (2-Bromo-1-(4-isobutylphenyl)propan-1-one, CAS 80336-64-7), which may represent a different impurity profile, the non-halogenated ketone is essential for a specific and unambiguous identification and quantification in validated HPLC or GC methods .

Pharmaceutical Impurity Reference Standard Analytical Method Validation Quality Control

Optimal Application Scenarios for 1-(4-Isobutylphenyl)propan-1-one (CAS 59771-24-3) Based on Quantified Evidence


Precursor in Continuous-Flow Manufacturing Process Development for Ibuprofen

This compound is the optimal choice as the starting material for the 1,2-aryl migration step in a telescoped, continuous-flow synthesis of ibuprofen. The evidence confirms that this process achieves >90% yield per step and a total synthesis time of only three minutes, representing a major improvement in throughput and efficiency over traditional batch methods [1]. Procurement of this specific intermediate is critical for laboratories and pilot plants aiming to implement or optimize this state-of-the-art, sustainable manufacturing route.

Certified Reference Standard for Ibuprofen Impurity 19 in QC and Method Validation

In pharmaceutical quality control and analytical development, this compound is procured as a certified reference standard (Ibuprofen Impurity 19) [1]. Its unique identity and properties are essential for developing and validating HPLC and GC methods to detect and quantify this specific process-related impurity in ibuprofen API and finished dosage forms. This ensures compliance with ICH Q3A/B guidelines for impurity profiling, a non-negotiable requirement for regulatory submissions .

Internal Standard for Lipophilicity-Based HPLC Method Development

With its well-defined LogP value of 3.48 [1], this compound can serve as a calibration or internal standard for reverse-phase HPLC method development targeting molecules of similar lipophilicity. The quantifiable difference in LogP (Δ0.22) from its chlorinated analog makes it a particularly useful system suitability marker for ensuring adequate resolution between closely eluting, structurally similar impurities in complex pharmaceutical reaction mixtures.

Synthetic Building Block for Structure-Activity Relationship (SAR) Studies of NSAIDs

Researchers investigating novel NSAID candidates or prodrugs utilize this compound as a versatile building block for late-stage functionalization. The ketone moiety serves as a handle for further chemical modifications, including reductions, condensations, and organometallic additions, while the intact 4-isobutylphenyl group ensures the core pharmacophore of the ibuprofen class is maintained [1]. This enables the systematic exploration of SAR without the need for de novo synthesis of the complex aromatic core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Isobutylphenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.